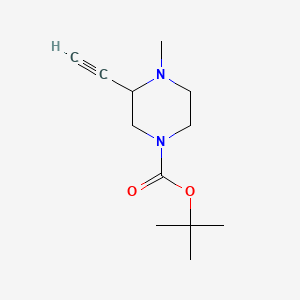![molecular formula C8H19ClN2O2S B13513887 rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an aminocyclopentyl group and a dimethylmethanesulfonamide moiety. This compound is often studied for its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the aminocyclopentyl intermediate: This step involves the reaction of cyclopentanone with ammonia or an amine to form the aminocyclopentyl group.
Introduction of the dimethylmethanesulfonamide group: This step involves the reaction of the aminocyclopentyl intermediate with dimethylmethanesulfonamide under specific conditions to form the desired compound.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aminocyclopentyl group.
Reduction: Reduction reactions can also occur, particularly involving the sulfonamide group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biology, this compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways involved in diseases.
Industry: In industry, the compound is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
- rac-ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
- rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride
Uniqueness: rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H19ClN2O2S |
|---|---|
Molekulargewicht |
242.77 g/mol |
IUPAC-Name |
1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)6-7-3-4-8(9)5-7;/h7-8H,3-6,9H2,1-2H3;1H/t7-,8+;/m1./s1 |
InChI-Schlüssel |
XCDOELQKXJRLHF-WLYNEOFISA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)C[C@@H]1CC[C@@H](C1)N.Cl |
Kanonische SMILES |
CN(C)S(=O)(=O)CC1CCC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

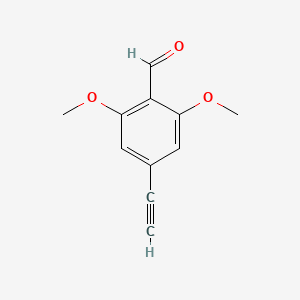
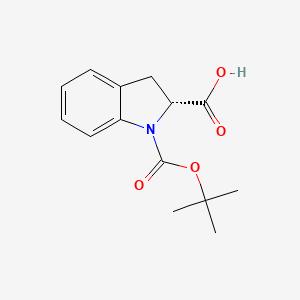
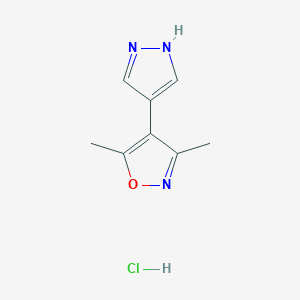
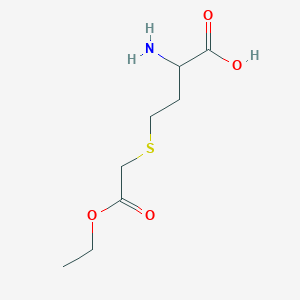
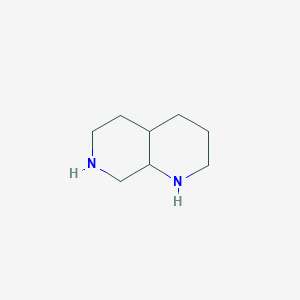
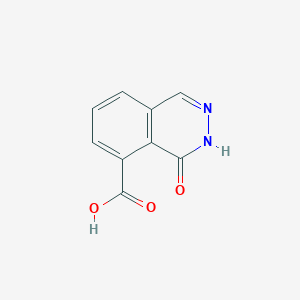
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)

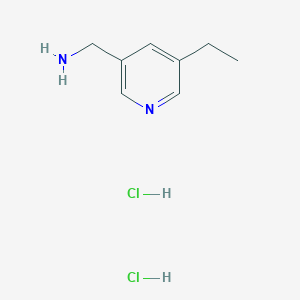
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
